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molecular formula C9H6ClNO2 B8727467 2-(6-Chlorobenzo[d][1,3]dioxol-5-yl)acetonitrile

2-(6-Chlorobenzo[d][1,3]dioxol-5-yl)acetonitrile

Cat. No. B8727467
M. Wt: 195.60 g/mol
InChI Key: IITQRQWGSKVUHS-UHFFFAOYSA-N
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Patent
US05942622

Procedure details

1.025 g of 6-chloropiperonyl chloride, 5 ml of dimethylformamide, 330 mg of potassium cyanide are introduced, agitation is carried out at ambient temperature for 6 hours, the reaction medium is poured into 50 ml of water, extracted with 3×30 ml of ethyl acetate, the extracts are washed with 30 ml of sodium chloride and dried. After recrystallization from 5 ml of isopropyl ether under reflux and separating, 740 mg of expected product (white crystals) is obtained. ANALYSIS: IR CHCl3 cm-1CN 2255 Aromatic 1625-1505-1481
Quantity
1.025 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
330 mg
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:5][C:4]2[CH:6]=[C:7]([Cl:12])[C:8]([CH2:10]Cl)=[CH:9][C:3]=2[O:2]1.[CH3:13][N:14](C)C=O.[C-]#N.[K+]>O>[Cl:12][C:7]1[C:8]([CH2:10][C:13]#[N:14])=[CH:9][C:3]2[O:2][CH2:1][O:5][C:4]=2[CH:6]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1.025 g
Type
reactant
Smiles
C1OC2=C(O1)C=C(C(=C2)CCl)Cl
Name
Quantity
5 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
330 mg
Type
reactant
Smiles
[C-]#N.[K+]
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with 3×30 ml of ethyl acetate
WASH
Type
WASH
Details
the extracts are washed with 30 ml of sodium chloride
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
After recrystallization from 5 ml of isopropyl ether
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
separating

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
ClC=1C(=CC2=C(OCO2)C1)CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 740 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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